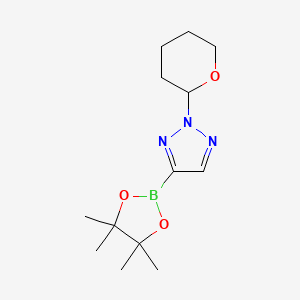
3-(furan-2-yl)-1,2-oxazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-(furan-2-yl)-1,2-oxazole-5-carboxylic acid” is a compound that belongs to the class of organic compounds known as leucine and derivatives . These are compounds containing leucine or a derivative thereof resulting from the reaction of leucine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom .
Synthesis Analysis
The synthesis of this compound involves reactions of 3-(furan-2-yl)propenoic acids and their esters with arenes in Brønsted superacid TfOH . This affords products of hydroarylation of the carbon–carbon double bond, 3-aryl-3-(furan-2-yl)propenoic acid derivatives . According to NMR and DFT studies, the corresponding O,C-diprotonated forms of the starting furan acids and esters should be reactive electrophilic species in these transformations .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using spectroscopic techniques such as FT-IR, FT-Raman, UV–vis, and NMR . The experimentally analyzed spectral results can be carefully compared with theoretical values obtained using density functional theory (DFT) calculations .Chemical Reactions Analysis
The chemical reactions of this compound involve the hydration of carbon–carbon double bonds in the side chain and furane ring . This occurs in addition to the hydrophenylation described above for other reaction systems and confirmed by the presence of the tropylium ion [C7H7]+ signal at m/z 91.0565 .Safety and Hazards
The safety data sheet for a similar compound, “3-(2-Furyl)acrylic acid”, suggests that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and to avoid contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is recommended .
Future Directions
The future directions for “3-(furan-2-yl)-1,2-oxazole-5-carboxylic acid” could involve further exploration of its synthesis, analysis of its properties, and investigation of its potential applications. As biomass-derived furans such as furfural and 5-hydroxymethylfurfural (5-HMF) are considered platform chemicals , there is potential for the development of many fine chemicals, pharmaceuticals, polymers, resins, solvents, adhesives, fungicides, paints, antifreezes, fuels, and others from these compounds.
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(furan-2-yl)-1,2-oxazole-5-carboxylic acid involves the condensation of furan-2-carboxylic acid with ethyl oxalyl chloride followed by cyclization with hydroxylamine hydrochloride.", "Starting Materials": [ "Furan-2-carboxylic acid", "Ethyl oxalyl chloride", "Hydroxylamine hydrochloride", "Sodium hydroxide", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Furan-2-carboxylic acid is reacted with thionyl chloride to form furan-2-yl chloride.", "Step 2: Furan-2-yl chloride is then reacted with ethyl oxalyl chloride in the presence of triethylamine to form ethyl 2-(furan-2-yl)-2-oxoacetate.", "Step 3: Ethyl 2-(furan-2-yl)-2-oxoacetate is then treated with hydroxylamine hydrochloride in the presence of sodium hydroxide to form 3-(furan-2-yl)-1,2-oxazole-5-carboxylic acid.", "Step 4: The product is then extracted with diethyl ether and washed with water to obtain the final compound." ] } | |
| 901927-31-9 | |
Molecular Formula |
C8H5NO4 |
Molecular Weight |
179.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



